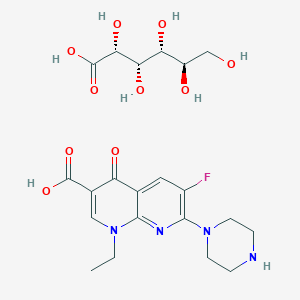
7-(3-Bromopropoxy)-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4H-1-Benzopyran-4-one, 7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-” is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4H-1-Benzopyran-4-one, 7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4H-1-benzopyran-4-one and 4-hydroxyphenyl.
Bromination: The introduction of the bromopropoxy group is achieved through a bromination reaction, where a bromine source (e.g., N-bromosuccinimide) is used.
Etherification: The brominated intermediate is then subjected to an etherification reaction with 3-bromopropanol to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the benzopyran ring, potentially converting it to an alcohol.
Substitution: The bromopropoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications.
Biology
Biologically, benzopyran derivatives are often studied for their potential as antioxidants, anti-inflammatory agents, and anticancer compounds. The presence of the hydroxyphenyl group may enhance these activities.
Medicine
In medicine, compounds like this one are investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzopyran derivatives exert their effects through interactions with enzymes, receptors, or other proteins. The hydroxyphenyl group may facilitate binding to these targets, while the bromopropoxy group could influence the compound’s overall pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)-3-(4-hydroxyphenyl)-
- 4H-1-Benzopyran-4-one, 7-(3-methoxypropoxy)-3-(4-hydroxyphenyl)-
- 4H-1-Benzopyran-4-one, 7-(3-ethoxypropoxy)-3-(4-hydroxyphenyl)-
Uniqueness
The uniqueness of “4H-1-Benzopyran-4-one, 7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-” lies in its specific functional groups. The bromopropoxy group may confer distinct reactivity and biological activity compared to its chloro, methoxy, or ethoxy analogs.
Propriétés
Formule moléculaire |
C18H21BrO4 |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C18H21BrO4/c19-8-1-9-22-14-6-7-15-17(10-14)23-11-16(18(15)21)12-2-4-13(20)5-3-12/h2-5,11,14-15,17,20H,1,6-10H2 |
Clé InChI |
YOOOLYXSVXXOOV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC1OCCCBr)OC=C(C2=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12340050.png)
![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B12340056.png)

![2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12340078.png)


![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)

![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)
![6-Bromo-3-methylbenzo[d]isoxazol-4-ol](/img/structure/B12340108.png)


